

Molecular Identity and Physicochemical Properties

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Compound of Interest

Compound Name: **DIBENZ(a,h)ANTHRACENE**

Cat. No.: **B1670416**

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Dibenzo[a,h]anthracene is a pentacyclic aromatic hydrocarbon consisting of five fused benzene rings.[1][2] It is a colorless to light yellow crystalline solid.[3][4] This compound is characterized by its low water solubility and low volatility, leading to its prevalence in solid form, often bound to particulate matter in the environment.[1]

Table 1: Chemical Identification of Dibenzo[a,h]anthracene

Identifier	Value
IUPAC Name	Benzo[k]tetraphene[1]
Synonyms	1,2:5,6-Dibenzanthracene, DBA[1][4][5]
CAS Number	53-70-3[1][4][5]
Molecular Formula	C ₂₂ H ₁₄ [5][6]
Molecular Weight	278.35 g/mol [5][6]
InChI Key	LHRCREOYAASXPZ-UHFFFAOYSA-N[4][5]

Table 2: Physicochemical Data for Dibenzo[a,h]anthracene

Property	Value
Melting Point	262-265 °C[1][3]
Boiling Point	524 °C[3][7]
Density	1.28 g/cm ³ [6]
Water Solubility	0.001 mg/L[6]
log P (Octanol/Water)	6.75[7]
Vapor Pressure	3 x 10 ⁻¹² mm Hg[6]

Spectroscopic and Crystallographic Data

The structure of Dibenzo[a,h]anthracene has been elucidated and confirmed through various analytical techniques.

Table 3: Key Spectroscopic Data for Dibenzo[a,h]anthracene

Technique	Key Data Points
¹ H NMR (in CDCl ₃)	Chemical shifts (δ, ppm): 9.155, 8.875, 7.962, 7.918, 7.763, 7.722, 7.653
Mass Spectrometry (EI)	Key m/z fragments: 278 (M+), 276, 252[8][9][10][11]
UV/Vis Spectroscopy	Excitation Peak: 301 nm; Emission Peak: 396 nm[12]
IR Spectroscopy	Data available in NIST WebBook[11][13]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of Dibenzo[a,h]anthracene. Below are generalized protocols based on established methodologies for PAH analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

This protocol is adapted from methods for analyzing PAHs in environmental and biological matrices.[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Sample Preparation (Extraction and Cleanup):
 - For solid samples (e.g., soil, tissue), perform Soxhlet or ultrasonic extraction using a suitable solvent like hexane or dichloromethane.
 - Concentrate the extract using a Kuderna-Danish (K-D) evaporator.
 - For samples with interfering compounds (e.g., lipids, pigments), a cleanup step is necessary. This is typically achieved using column chromatography with silica gel or Florisil.
 - Elute the PAH fraction from the column and concentrate it again under a gentle stream of nitrogen.
 - Prior to analysis, spike the final extract with an internal standard (e.g., Chrysene-d12, Perylene-d12) for accurate quantification.
- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890A or equivalent.
 - Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series, Shimadzu GCMS-TQ8050 NX).
 - Column: A PAH-specific column (e.g., SH-I-PAH, DB-5ms) is recommended for optimal separation of isomers.
 - Oven Temperature Program: An example program starts at 70°C, ramps to 180°C, then to 230°C, and finally to a higher temperature like 280-300°C to ensure elution of all PAHs.
[\[13\]](#)

- Injector: Splitless injection mode is typically used for trace analysis.
- Ionization: Electron Ionization (EI) at 70 eV.
- Data Acquisition and Analysis:
 - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
 - Establish specific precursor-to-product ion transitions for Dibenzo[a,h]anthracene (e.g., m/z 278 -> 276, 278 -> 252) and the internal standards.[10][15]
 - Create a multi-point calibration curve using certified reference standards to quantify the concentration in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general steps for obtaining a ^1H NMR spectrum.[8][16]

- Sample Preparation:
 - Dissolve a small amount (e.g., 8 mg) of Dibenzo[a,h]anthracene in a deuterated solvent, typically chloroform-d (CDCl_3), in a 5-mm NMR tube.[8]
 - Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.
- Instrumentation and Parameters:
 - Spectrometer: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency such as 90 MHz or 400 MHz.[8][16]
 - Acquisition: Acquire the ^1H NMR spectrum at room temperature.
 - Referencing: Use the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) as an internal reference for chemical shifts.
 - 2D NMR: For unambiguous signal assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

X-ray Crystallography

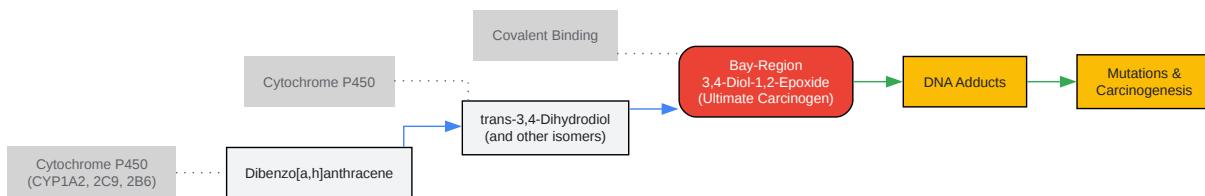
While a specific protocol for Dibenzo[a,h]anthracene is not detailed in the provided results, a general workflow for small molecule crystallography is as follows.[17][18][19]

- Crystallization:
 - Grow single crystals of Dibenzo[a,h]anthracene suitable for X-ray diffraction. This is a critical and often challenging step, typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
- Data Collection:
 - Mount a suitable single crystal on a goniometer head.
 - Use a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo K α or Cu K α) and a detector.
 - Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
- Structure Solution and Refinement:
 - Process the collected diffraction data (integration and scaling).
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data using least-squares methods to improve the fit and determine precise bond lengths, bond angles, and other geometric parameters.

Metabolic Activation and Carcinogenicity

Dibenzo[a,h]anthracene is not directly carcinogenic but requires metabolic activation to exert its genotoxic effects. This process, primarily occurring in the liver, involves a series of enzymatic reactions that convert the parent compound into highly reactive intermediates capable of binding to DNA and causing mutations.[1][3][6]

The key pathway involves its metabolism by cytochrome P450 enzymes.^{[3][7]} Studies have shown that human CYP isoforms 1A2, 2C9, and 2B6 are active in its metabolism.^[3] The process begins with the formation of various dihydrodiols, with the trans-3,4-dihydrodiol being a critical precursor to the ultimate carcinogenic form.^[3] This dihydrodiol is further oxidized by P450 enzymes to form a highly reactive bay-region 3,4-diol-1,2-epoxide. This diol-epoxide can then form covalent adducts with cellular macromolecules, including DNA, leading to mutations and potentially initiating cancer.^{[4][5]}



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Caption: Metabolic activation pathway of Dibenz[a,h]anthracene to its ultimate carcinogenic form.

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